![molecular formula C17H17N5O3S B6455533 2-cyclopropyl-N-[(4-sulfamoylphenyl)methyl]imidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2548975-90-0](/img/structure/B6455533.png)

2-cyclopropyl-N-[(4-sulfamoylphenyl)methyl]imidazo[1,2-b]pyridazine-6-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

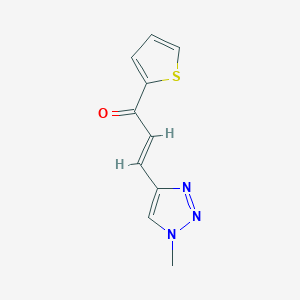

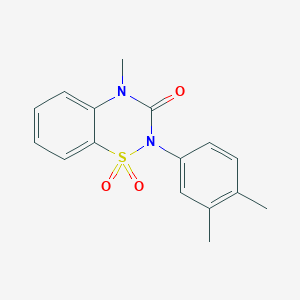

The compound “2-cyclopropyl-N-[(4-sulfamoylphenyl)methyl]imidazo[1,2-b]pyridazine-6-carboxamide” is a novel imidazo[1,2-b]pyridazine derivative . It is part of a series of compounds that have been identified as IL-17A inhibitors . IL-17A is a major pathological cytokine secreted from Th17 cells, which may act as a homodimer or a heterodimer to signal through IL-17R . IL-17A is well-established as a pro-inflammatory cytokine which plays a key part in chronic inflammation and is a major driver of tissue damage .

Molecular Structure Analysis

The molecular structure of this compound includes a cyclopropyl group, a sulfamoylphenyl group, and an imidazo[1,2-b]pyridazine core . The imidazo[1,2-b]pyridazine core is a heterocyclic moiety that contains three carbon atoms, two nitrogen atoms, and four hydrogen atoms . The cyclopropyl group is a three-membered carbon ring, and the sulfamoylphenyl group contains a phenyl ring attached to a sulfamoyl group .Applications De Recherche Scientifique

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) coupling is a powerful transition metal-catalyzed carbon–carbon bond-forming reaction. It allows the union of chemically distinct fragments under mild conditions. The success of SM coupling lies in its functional group tolerance and environmentally benign nature. Specifically, the coupling involves the oxidative addition of electrophilic organic groups to palladium and transmetalation with nucleophilic organic groups. The readily prepared and stable organoboron reagents play a crucial role in this process .

Drug Design and Delivery

Boron-containing compounds, including boronic acids and their esters, are of interest in drug design and delivery. While 2-cyclopropyl-N-[(4-sulfamoylphenyl)methyl]imidazo[1,2-b]pyridazine-6-carboxamide is not directly mentioned, its structural features suggest potential as a boron carrier for neutron capture therapy. However, stability in water remains a challenge for such compounds .

Mécanisme D'action

Propriétés

IUPAC Name |

2-cyclopropyl-N-[(4-sulfamoylphenyl)methyl]imidazo[1,2-b]pyridazine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O3S/c18-26(24,25)13-5-1-11(2-6-13)9-19-17(23)14-7-8-16-20-15(12-3-4-12)10-22(16)21-14/h1-2,5-8,10,12H,3-4,9H2,(H,19,23)(H2,18,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLTIYYOWGQRMRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CN3C(=N2)C=CC(=N3)C(=O)NCC4=CC=C(C=C4)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclopentyl-2-[2-(3-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide](/img/structure/B6455453.png)

![7-(4-methoxyphenyl)-2-(prop-2-yn-1-yl)-2H,3H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione](/img/structure/B6455478.png)

![5-benzyl-2-(3-methoxyphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B6455486.png)

![2-[5-(2-methanesulfonylbenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole](/img/structure/B6455494.png)

![N-cyclohexyl-2-[2-(3-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide](/img/structure/B6455502.png)

![3-[2-(4-fluorophenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-(prop-2-yn-1-yl)propanamide](/img/structure/B6455538.png)

![N-(2-methoxyethyl)-2-[2-(3-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide](/img/structure/B6455546.png)

![2-(2,5-dimethylphenyl)-4-[(oxan-4-yl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6455561.png)